molecular formula C15H9F6N5O B2744907 6-(trifluoromethyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide CAS No. 2034374-40-6

6-(trifluoromethyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide

Cat. No. B2744907
CAS RN: 2034374-40-6
M. Wt: 389.261
InChI Key: UQPLJGOZETUVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(trifluoromethyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C15H9F6N5O and its molecular weight is 389.261. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways in Plants

One area of research focuses on the metabolic fate of nicotinamide in higher plants. Studies have shown that nicotinamide is metabolized into various compounds, such as trigonelline and nicotinic acid glucoside, across different plant species. This process is critical for understanding how plants synthesize and regulate vital compounds like nicotinamide adenine nucleotide, which plays a significant role in the plant's energy metabolism and stress responses (Matsui et al., 2007).

Drug Discovery and Development

Research into nicotinamide derivatives has led to the discovery of potential therapeutic agents. For example, bisubstrate inhibitors targeting Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in several human diseases, have been identified. These inhibitors are designed to occupy both substrate and cofactor binding sites, offering a novel approach for therapeutic intervention (Babault et al., 2018).

Antimicrobial Activity

The synthesis and evaluation of novel compounds derived from nicotinamide for their antimicrobial activity represent another significant area of research. For instance, amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives have been synthesized and tested against various bacterial strains, showing comparable activity to standard antibiotics like ampicillin (Khattab, 2005).

Cancer Research

In the context of cancer research, specific nicotinamide derivatives have been explored for their potential as anticancer agents. For example, the discovery of potent NAMPT (nicotinamide phosphoribosyltransferase) activators with attenuated CYP inhibition has been reported. These compounds offer a promising approach for treating a wide array of diseases by modulating metabolism and aging processes (Akiu et al., 2021).

Safety and Hazards

This compound is not intended for human or veterinary use and is for research use only. In the context of sitagliptin drug products, a potential genotoxic impurity, 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (7-nitroso impurity), has been studied . The content of this impurity must be controlled using suitable techniques .

properties

IUPAC Name

6-(trifluoromethyl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6N5O/c16-14(17,18)9-2-1-5-26-11(24-25-12(9)26)7-23-13(27)8-3-4-10(22-6-8)15(19,20)21/h1-6H,7H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPLJGOZETUVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.